molecular formula C20H20ClN5O4S2 B6567998 2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide CAS No. 923217-59-8

2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

Cat. No.: B6567998
CAS No.: 923217-59-8
M. Wt: 494.0 g/mol
InChI Key: BDVOCXPFMYLRKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thiazole-based acetamide derivative featuring two pharmacologically significant moieties:

  • A 3-chlorophenylcarbamoyl-urea group attached to the thiazole ring at position 2.
  • An N-[2-(4-sulfamoylphenyl)ethyl]acetamide side chain.

Its structural complexity positions it within a class of molecules often explored for antimicrobial, anticancer, or anti-inflammatory applications .

Properties

IUPAC Name

2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O4S2/c21-14-2-1-3-15(10-14)24-19(28)26-20-25-16(12-31-20)11-18(27)23-9-8-13-4-6-17(7-5-13)32(22,29)30/h1-7,10,12H,8-9,11H2,(H,23,27)(H2,22,29,30)(H2,24,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDVOCXPFMYLRKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NC2=NC(=CS2)CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Acetamide Derivatives with Aryl Substituents
Compound Name Key Structural Features Molecular Weight (g/mol) Bioactivity (Evidence Source)
Target Compound 3-chlorophenylcarbamoyl-urea-thiazole + sulfamoylphenethyl-acetamide ~480 (estimated) Not explicitly stated
Mirabegron (2-(2-amino-1,3-thiazol-4-yl)-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl]acetamide) Amino-thiazole + hydroxy-phenylethyl-phenethyl-acetamide 396.51 Beta-3 adrenergic agonist (overactive bladder treatment)
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Dichlorophenyl + thiazol-2-yl-acetamide 301.17 Structural similarity to benzylpenicillin; coordination ligand properties
BE49492 (2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide) 4-chlorophenylcarbamoyl-urea-thiazole + methoxyphenethyl-acetamide 444.93 No bioactivity data

Key Observations :

  • Substituent Effects : The 3-chlorophenylcarbamoyl group in the target compound may enhance lipophilicity and receptor binding compared to Mirabegron’s polar hydroxy-phenylethyl group. The 4-sulfamoylphenyl moiety could confer sulfonamide-like enzyme inhibition (e.g., carbonic anhydrase) .
  • Bioactivity Divergence : Mirabegron’s clinical success highlights the importance of the beta-3 adrenergic receptor-targeting phenethylamine side chain, absent in the target compound .
Anti-Infective Thiazole Derivatives
Compound Name Key Structural Features Molecular Weight (g/mol) Bioactivity (Evidence Source)
KuSaSch058 (tert-butyl {2-[(3-chloro-4-{3,6-diamino-2-[(3-chlorophenyl)carbamoyl]-5-cyanothieno[2,3-b]pyridin-4-yl}phenyl)(methyl)amino]ethyl}carbamate) Dichlorophenyl-thienopyridine + carbamate ~700 (estimated) Antiplasmodial activity
KuSaSch073 (tert-butyl {2-[(3-chloro-4-{3,6-diamino-5-cyano-2-[(4-fluorophenyl)carbamoyl]thieno[2,3-b]pyridin-4-yl}phenyl)(methyl)amino]ethyl}carbamate) Fluorophenyl-thienopyridine + carbamate ~685 (estimated) Antiplasmodial activity

Key Observations :

  • Chlorophenyl vs. Fluorophenyl : The 3-chlorophenyl group in the target compound may offer different steric and electronic effects compared to KuSaSch073’s 4-fluorophenyl substituent, affecting target selectivity .
Sulfamoylphenyl-Containing Analogues
Compound Name Key Structural Features Molecular Weight (g/mol) Bioactivity (Evidence Source)
K297-1127 (N-[2-(4-sulfamoylphenyl)ethyl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide) Sulfamoylphenethyl-acetamide + quinazolinyl-thiazole 500.62 No bioactivity data
N-(P-Sulfamoylphenethyl)acetamide Simplified sulfamoylphenethyl-acetamide 256.30 Intermediate in sulfonamide drug synthesis

Key Observations :

  • Complexity vs. Simplicity: The target compound’s thiazole-urea system contrasts with K297-1127’s quinazolinyl-thiazole hybrid, suggesting divergent pharmacological targets.

Research Findings and Data Gaps

  • Synthetic Routes : The target compound’s 3-chlorophenylcarbamoyl-urea-thiazole moiety can be synthesized via diazonium salt coupling (similar to ’s method for compounds 13a–e) .
  • Bioactivity Data: No direct evidence for the target compound’s activity exists in the provided materials. However, analogues like Mirabegron (beta-3 agonist) and KuSaSch058 (antiplasmodial) suggest plausible therapeutic directions .
  • Structural Optimization : Replacing the 3-chlorophenyl group with 4-fluoro or 4-methoxy substituents (as in and ) could modulate solubility and target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.